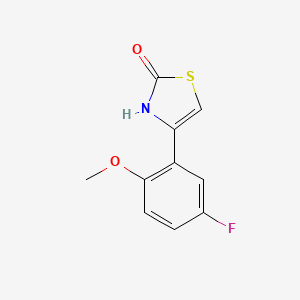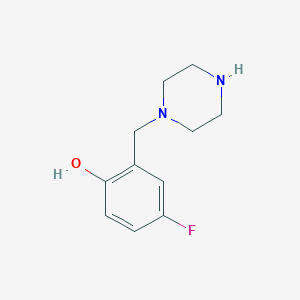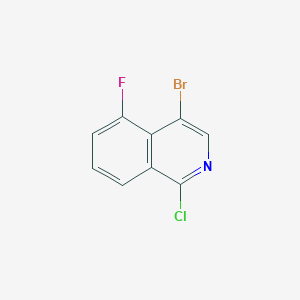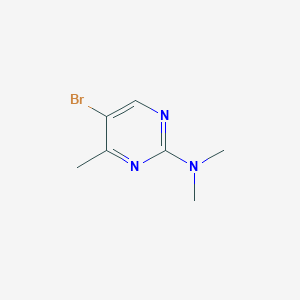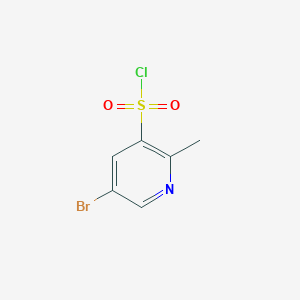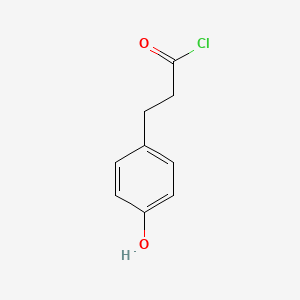
3-(4-Hydroxyphenyl)propanoyl chloride
Overview
Description
3-(4-Hydroxyphenyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of 4-hydroxyphenylpropanoic acid and is characterized by the presence of a hydroxy group on the phenyl ring and a propanoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)propanoyl chloride typically involves the reaction of 4-hydroxyphenylpropanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Hydroxyphenylpropanoic acid+SOCl2→3-(4-Hydroxyphenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Hydroxyphenyl)propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-hydroxyphenylpropanoic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acids: Formed by hydrolysis.
Scientific Research Applications
3-(4-Hydroxyphenyl)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of drug candidates due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
4-Hydroxyphenylpropanoic Acid: The parent compound, which lacks the acyl chloride group.
4-Hydroxybenzoyl Chloride: Similar structure but with a benzoyl chloride group instead of a propanoyl chloride group.
3-(4-Hydroxyphenyl)propanoic Acid Esters: Esters formed from the reaction of 3-(4-Hydroxyphenyl)propanoyl chloride with alcohols.
Uniqueness: this compound is unique due to its combination of a hydroxy group and an acyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it valuable in various applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMZIFAQODIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
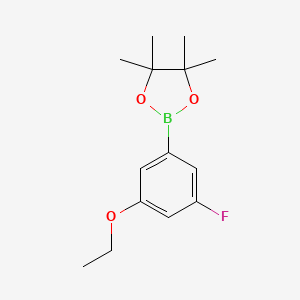
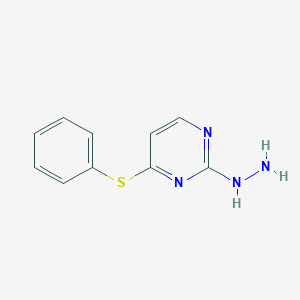
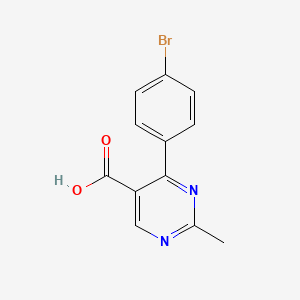
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
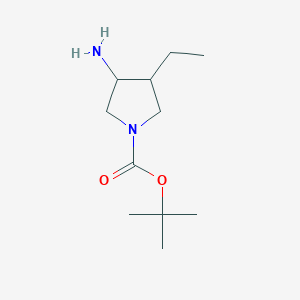
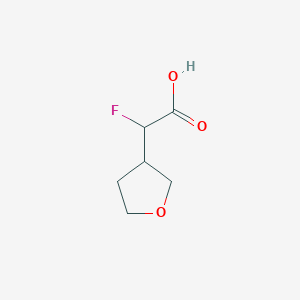
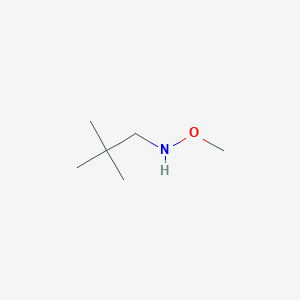
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)
